3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid 3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1866708-64-6
VCID: VC6697612
InChI: InChI=1S/C15H19NO5/c1-14(2,3)21-13(19)16-15(12(17)18)8-10-6-4-5-7-11(10)20-9-15/h4-7H,8-9H2,1-3H3,(H,16,19)(H,17,18)
SMILES: CC(C)(C)OC(=O)NC1(CC2=CC=CC=C2OC1)C(=O)O
Molecular Formula: C15H19NO5
Molecular Weight: 293.319

3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

CAS No.: 1866708-64-6

Cat. No.: VC6697612

Molecular Formula: C15H19NO5

Molecular Weight: 293.319

* For research use only. Not for human or veterinary use.

3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid - 1866708-64-6

Specification

CAS No. 1866708-64-6
Molecular Formula C15H19NO5
Molecular Weight 293.319
IUPAC Name 3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,4-dihydrochromene-3-carboxylic acid
Standard InChI InChI=1S/C15H19NO5/c1-14(2,3)21-13(19)16-15(12(17)18)8-10-6-4-5-7-11(10)20-9-15/h4-7H,8-9H2,1-3H3,(H,16,19)(H,17,18)
Standard InChI Key YTJPMLGYZLYTAP-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1(CC2=CC=CC=C2OC1)C(=O)O

Introduction

Structural Elucidation and Chemical Properties

Molecular Architecture

The compound features a benzopyran core fused with a carboxylic acid and Boc-protected amine group. Key structural attributes include:

  • Benzopyran Ring: A bicyclic system comprising a benzene ring fused to a dihydropyran moiety, conferring rigidity and aromaticity.

  • Boc Group: The tert-butoxycarbonyl moiety at the 3-position protects the amine functionality, enabling selective reactions at other sites.

  • Carboxylic Acid: Positioned at the 3-carbon, this group enhances solubility and provides a handle for conjugation.

Table 1: Structural and Physicochemical Data

PropertyValue
IUPAC Name3-[(2-Methylpropan-2-yl)oxycarbonylamino]-2,4-dihydrochromene-3-carboxylic acid
Molecular FormulaC₁₅H₁₉NO₅
Molecular Weight293.319 g/mol
SMILESCC(C)(C)OC(=O)NC1(CC2=CC=CC=C2OC1)C(=O)O
InChIKeyYTJPMLGYZLYTAP-UHFFFAOYSA-N
PubChem CID132398501

The Boc group’s steric bulk (tert-butyl) shields the amine from undesired reactions, while the carboxylic acid enables salt formation or esterification.

Synthesis and Preparation

Synthetic Routes

The compound is typically synthesized via a multi-step sequence:

  • Benzopyran Formation: Cyclization of a phenolic precursor with an appropriate diol or epoxide under acidic conditions.

  • Amine Protection: Introduction of the Boc group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine.

  • Carboxylic Acid Introduction: Oxidation of a methyl group or hydrolysis of a nitrile/ester intermediate.

A hypothetical pathway is illustrated below:

  • Step 1: Condensation of 2-hydroxybenzoic acid with glycidol to form the dihydrobenzopyran core.

  • Step 2: Boc protection of the amine using Boc₂O in dichloromethane.

  • Step 3: Hydrolysis of a methyl ester to the carboxylic acid using LiOH or NaOH.

Table 2: Key Reagents and Conditions

StepReagent/ConditionPurpose
1H₂SO₄, 80°CCyclization
2Boc₂O, DMAP, CH₂Cl₂Amine protection
3LiOH, THF/H₂OEster hydrolysis

The Boc group’s lability under acidic conditions (e.g., HCl in dioxane) allows for facile deprotection during downstream modifications.

Applications in Medicinal Chemistry

Drug Design Scaffold

The compound’s dual functionality (Boc-amine and carboxylic acid) makes it a valuable intermediate for:

  • Protease Inhibitors: The benzopyran scaffold mimics peptide backbones, enabling binding to enzyme active sites.

  • Kinase Inhibitors: Rigid aromatic systems often serve as ATP-binding site anchors.

  • Prodrugs: Carboxylic acid can be esterified for improved bioavailability.

Case Study: Anticoagulant Development

In a hypothetical application, the carboxylic acid could be conjugated to a thrombin-binding peptide, while the Boc group ensures stability during synthesis. Post-deprotection, the free amine might form hydrogen bonds with serine proteases.

Comparison with Analogous Compounds

Boc-Protected Amino Acids

Unlike linear Boc-amino acids (e.g., Boc-glycine), this compound’s benzopyran ring imposes conformational restraint, potentially enhancing target selectivity.

Table 3: Structural Comparison

CompoundMolecular WeightKey Feature
Boc-glycine189.18 g/molLinear, flexible
Boc-phenylalanine279.33 g/molAromatic side chain
Target compound293.32 g/molRigid benzopyran core

Research Gaps and Future Directions

Despite its utility, critical data gaps exist:

  • Solubility: Experimental solubility in water or organic solvents is unreported.

  • Biological Activity: No in vitro or in vivo studies are documented.

  • Toxicity: Safety profiles remain uncharacterized.

Future studies should prioritize:

  • Pharmacokinetic Profiling: Assess absorption, distribution, and metabolism.

  • Structure-Activity Relationships (SAR): Modify the benzopyran ring and measure bioactivity.

  • Formulation Studies: Develop salt or prodrug forms to enhance delivery.

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